
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.
Formation of the Butanamide Chain: The butanamide chain is attached to the pyrazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The amino and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid dihydrochloride
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butanenitrile
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
4-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(13-7)6-4-5-9(15)12-3/h4-6,11H2,1-3H3,(H,12,15) |
Clé InChI |
NZNGCACGEZIOKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCCC(=O)NC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


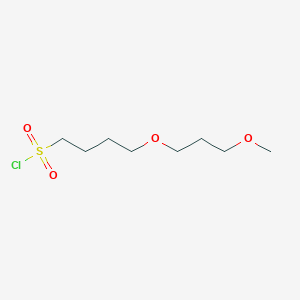
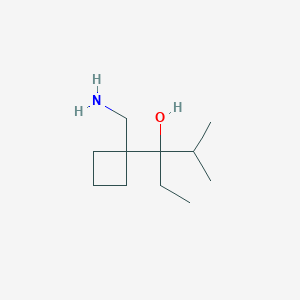


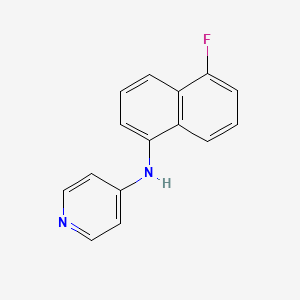
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
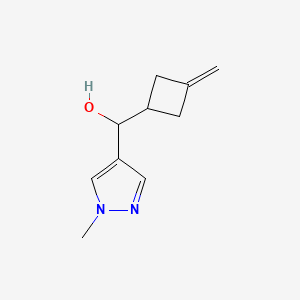



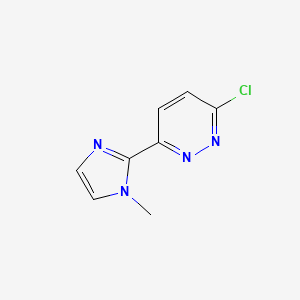
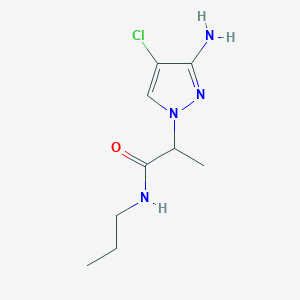
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
